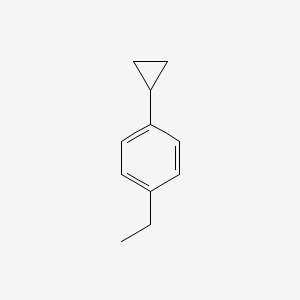

1-Cyclopropyl-4-ethylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14 |

|---|---|

Molekulargewicht |

146.23 g/mol |

IUPAC-Name |

1-cyclopropyl-4-ethylbenzene |

InChI |

InChI=1S/C11H14/c1-2-9-3-5-10(6-4-9)11-7-8-11/h3-6,11H,2,7-8H2,1H3 |

InChI-Schlüssel |

WSTRBMJPNRWUEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2CC2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Cyclopropyl 4 Ethylbenzene and Analogous Arylcyclopropanes

Direct Synthetic Approaches to 1-Cyclopropyl-4-ethylbenzene Scaffolds

Direct approaches to the this compound framework involve either the formation of the cyclopropane (B1198618) ring on an ethylbenzene (B125841) derivative or the alkylation of a pre-existing cyclopropylbenzene (B146485) moiety.

Strategies Employing Cyclopropanation of Ethylbenzene Derivatives

The direct cyclopropanation of a derivative of ethylbenzene, such as 4-ethylstyrene (B166490), represents a primary route to this compound. solubilityofthings.comcymitquimica.com This can be achieved through various methods, most notably the Simmons-Smith reaction. This reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to the double bond of 4-ethylstyrene, forming the cyclopropane ring stereospecifically. wikipedia.orgmasterorganicchemistry.com The starting material, 4-ethylstyrene, can be synthesized through a Grignard coupling reaction between the Grignard reagent of 4-bromostyrene (B1200502) and bromoethane, mediated by Li2CuCl4. nii.ac.jp

Another approach involves the visible-light-enabled cyclopropanation of styrenes using gem-diiodomethyl carbonyl reagents. nih.gov This method offers excellent functional group tolerance and chemoselectivity, proceeding through the generation of iodomethyl carbonyl radicals. nih.gov

Strategies Involving Alkylation of Cyclopropylbenzene Derivatives

An alternative strategy involves the alkylation of cyclopropylbenzene. One of the classic methods for this transformation is the Friedel-Crafts alkylation. This reaction would involve reacting cyclopropylbenzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. google.com Another approach involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborate (B8364958) with an appropriate ethyl-substituted aryl halide to yield this compound. organic-chemistry.org

Catalytic and Stoichiometric Methods for Arylcyclopropane Synthesis

A broad range of catalytic and stoichiometric methods have been developed for the synthesis of the arylcyclopropane motif, which are applicable to the synthesis of this compound and its analogs.

Cyclopropanation Reactions of Styrene (B11656) Derivatives

The cyclopropanation of styrene and its derivatives is a widely studied and versatile method for synthesizing arylcyclopropanes. bohrium.com Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are highly effective in catalyzing the reaction between a styrene derivative and a diazo compound, such as ethyl diazoacetate. rsc.orgnih.govacs.org These reactions often proceed with high diastereoselectivity and, with the use of chiral ligands, can achieve high enantioselectivity. bohrium.comnih.gov For instance, ruthenium porphyrin complexes have been shown to be active catalysts for the cyclopropanation of styrene derivatives with ethyl diazoacetate, yielding good to very good diastereoselectivity. rsc.org Similarly, diruthenium tetracarboxylate catalysts have demonstrated high efficiency and enantioselectivity in the cyclopropanation of styrene derivatives. nih.gov

Metal-free approaches have also been developed. For example, a visible-light-induced, transition-metal-free cyclopropanation of styrenes has been reported, offering a safe and scalable alternative. nih.gov Density functional theory (DFT) studies have provided insights into the mechanisms of these reactions, highlighting the role of steric hindrance and π-π stacking interactions in determining diastereoselectivity. acs.orgnih.gov

Table 1: Catalytic Systems for Cyclopropanation of Styrene Derivatives

| Catalyst System | Diazo Reagent | Key Features | Reference(s) |

| Cu(I) with C2-Symmetric Fluorous Diamine Ligands | Ethyl α-diazoacetate | Effective in asymmetric cyclopropanation; reaction outcome is sensitive to the Cu(I) precursor. | bohrium.com |

| Ruthenium Porphyrin Complexes | Ethyl diazoacetate | Good to very good diastereoselectivity; moderate enantioselectivity with chiral porphyrins. | rsc.org |

| Diruthenium Paddlewheel Complexes | Aryldiazoacetates | High diastereoselectivity and good enantioselectivity. | nih.gov |

| Tris(pentafluorophenyl)borane | Aryldiazodiacetate | High diastereoselectivity attributed to steric hindrance and π-π stacking. | acs.orgnih.gov |

| Visible Light (metal-free) | gem-diiodomethyl carbonyl reagents | Excellent functional group tolerance and chemoselectivity. | nih.gov |

Intramolecular Cyclization Pathways for Cyclopropane Ring Formation

Intramolecular cyclization reactions provide another powerful strategy for constructing the cyclopropane ring. One such method involves the intramolecular arylative ring-opening of donor-acceptor cyclopropanes in the presence of an acid, which can lead to the formation of fluorene (B118485) and dihydrophenanthrene derivatives. researchgate.net Another example is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which yields aza[3.1.0]bicycles. nih.gov These methods, while not directly producing this compound, demonstrate the utility of intramolecular cyclization for creating complex molecules containing a cyclopropane ring fused to other cyclic systems.

Reductive Cyclization Utilizing Zinc-Copper Couple Systems

The Simmons-Smith reaction and its modifications represent a key reductive cyclization method for synthesizing cyclopropanes. wikipedia.orgmasterorganicchemistry.com This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane. wikipedia.org The zinc-copper couple, an alloy of zinc and copper, is a crucial reagent for this transformation. wikipedia.org The reaction is stereospecific, meaning the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org This method is widely applicable and has been used in the synthesis of various functionalized cyclopropanes. researchgate.netacs.org For example, the reaction of 4-ethylstyrene with diiodomethane and a zinc-copper couple would directly yield this compound. orgsyn.org

Benzene (B151609) Ring Functionalization and Alkylation Strategies

The construction of the this compound framework relies on precise modifications to the benzene ring. Key strategies involve the sequential or concerted introduction of the ethyl and cyclopropyl (B3062369) substituents.

Electrophilic Aromatic Substitution for Ethyl Group Introduction

A fundamental approach for introducing an ethyl group onto an aromatic ring is through electrophilic aromatic substitution (EAS). uomosul.edu.iqyoutube.com The classic Friedel-Crafts alkylation is a primary example of this type of reaction. quora.com In this process, an ethylating agent, such as chloroethane, is reacted with a benzene derivative in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). quora.com The alkyl group, being an electron-donating group, activates the benzene ring, making it more susceptible to further substitution. uomosul.edu.iq This can sometimes lead to polyalkylation, where multiple ethyl groups are added to the ring. quora.com

For the synthesis of this compound, this would typically involve the ethylation of cyclopropylbenzene. The cyclopropyl group, similar to other alkyl groups, is an ortho-, para-director. unl.pt Therefore, the reaction would yield a mixture of ortho- and para-substituted products, with the para-isomer being a significant component. The general mechanism involves the generation of an electrophile that is then attacked by the electron-rich benzene ring. youtube.com

Cross-Coupling Reactions for Cyclopropyl Substituent Incorporation (e.g., utilizing cyclopropylboronic acid)

The incorporation of a cyclopropyl group onto a benzene ring can be effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an organoboron compound, such as cyclopropylboronic acid or its esters. unl.ptgoogle.com

For instance, the reaction of 1-bromo-4-ethylbenzene (B134493) with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base would yield this compound. While cyclopropylboronic esters can sometimes be sluggish in these reactions due to steric hindrance, they can be hydrolyzed to the more reactive boronic acids. unl.pt Another approach is the Negishi coupling, which utilizes an organozinc reagent, such as cyclopropylzinc bromide, with an aryl halide and a palladium catalyst. These cross-coupling methods offer high regioselectivity and are generally tolerant of a wide range of functional groups. uni-regensburg.de

Advancements in Catalytic Alkylation Processes for Benzene Derivatives

Research into alkylation processes continues to evolve, with a focus on developing more efficient and environmentally friendly catalysts. beilstein-journals.org Zeolite catalysts, for example, have been extensively studied for the alkylation of benzene with olefins like ethanol. researchgate.netbohrium.com These solid acid catalysts offer advantages such as reusability and shape selectivity, which can control the formation of specific isomers. bohrium.com

Recent advancements include the use of various metal-based catalysts to promote C-H bond alkylation. mdpi.com For instance, nickel-catalyzed reactions have shown promise for the alkylation of C-H bonds with alkyl halides. mdpi.com Furthermore, organocatalysis has emerged as a green alternative to metal-catalyzed processes for the synthesis of substituted benzene derivatives. sioc-journal.cn These newer methods aim to overcome some of the limitations of traditional Friedel-Crafts alkylation, such as catalyst deactivation and the formation of undesired byproducts. beilstein-journals.org

Preparation of Precursors and Structural Analogues for Synthetic Derivatization

The synthesis of this compound and related compounds often requires the preparation of specific precursors and structural analogs. These intermediates can then be further modified to achieve the desired final product.

Synthesis of Halogenated 4-Cyclopropylbenzene Derivatives (e.g., 1-bromo-4-cyclopropylbenzene, 1-chloro-4-cyclopropylbenzene)

Halogenated cyclopropylbenzenes are key intermediates in many synthetic pathways, particularly for cross-coupling reactions. pharmaffiliates.comchemicalbook.comguidechem.com

1-Bromo-4-cyclopropylbenzene: This compound can be synthesized through the bromination of cyclopropylbenzene. It serves as a crucial reagent for introducing the 4-cyclopropylphenyl moiety into various molecules. pharmaffiliates.comchemicalbook.com

1-Chloro-4-cyclopropylbenzene (B169245): The synthesis of 1-chloro-4-cyclopropylbenzene can be achieved through several routes, including the chlorination of cyclopropylbenzene or the cyclopropanation of styrene derivatives followed by chlorination. ontosight.aievitachem.com It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-4-cyclopropylbenzene | 1124-14-7 | C₉H₉Br | 197.07 |

| 1-Chloro-4-cyclopropylbenzene | 1798-84-1 | C₉H₉Cl | 152.62 |

Synthesis of Benzylic-Functionalized Cyclopropylbenzene Compounds (e.g., 1-(bromomethyl)-4-cyclopropylbenzene)

Functionalization at the benzylic position of cyclopropylbenzene provides another avenue for synthetic elaboration.

1-(Bromomethyl)-4-cyclopropylbenzene: This compound can be synthesized from 4-cyclopropyltoluene through radical bromination of the methyl group. It is a reactive intermediate that allows for the introduction of the 4-cyclopropylbenzyl group into various structures. ntnu.nosigmaaldrich.comfluorochem.co.ukbldpharm.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Bromomethyl)-4-cyclopropylbenzene | 1150617-57-4 | C₁₀H₁₁Br | 211.10 |

Preparation of Alkoxy-Substituted Cyclopropylbenzene Analogues (e.g., 1-cyclopropyl-4-methoxybenzene (B1195587), 1-cyclopropyl-4-ethoxybenzene)

The synthesis of alkoxy-substituted cyclopropylbenzene analogues, such as 1-cyclopropyl-4-methoxybenzene and 1-cyclopropyl-4-ethoxybenzene (B3055778), is frequently accomplished through the Suzuki coupling reaction. This method involves the cross-coupling of an aryl halide with cyclopropylboronic acid in the presence of a palladium catalyst.

For instance, 1-cyclopropyl-4-methoxybenzene can be synthesized from 1-bromo-4-methoxybenzene and cyclopropylboronic acid. rsc.org The reaction is typically carried out in a solvent mixture of toluene (B28343) and water, with potassium phosphate (B84403) serving as the base and palladium(II) acetate (B1210297) as the catalyst, in conjunction with a phosphine (B1218219) ligand like tricyclohexylphosphine. rsc.org This approach has been shown to produce the desired product in good yield. rsc.org

Similarly, 1-cyclopropyl-4-ethoxybenzene has been prepared using a modified Simmons-Smith reaction. In a documented procedure, 2,4,6-trichlorophenol (B30397) is treated with diethylzinc, followed by the addition of 4-ethoxystyrene. rsc.org The resulting product is obtained after purification by column chromatography. A 63% yield has been reported for this method. rsc.org

Another route to alkoxy-substituted cyclopropylbenzenes involves the modification of existing functional groups. For example, 1-(cyclopropylmethyl)-4-methoxybenzene (B92875) can be prepared from estragole (B85927) via a Simmons-Smith cyclopropanation reaction. chemicalbook.com

The table below summarizes the synthesis of selected alkoxy-substituted cyclopropylbenzene analogues.

| Compound Name | Starting Material(s) | Reagents and Conditions | Yield (%) |

| 1-cyclopropyl-4-methoxybenzene | 1-bromo-4-methoxybenzene, cyclopropylboronic acid | Pd(OAc)₂, tricyclohexylphosphine, K₃PO₄, toluene/water | 77 |

| 1-cyclopropyl-4-ethoxybenzene | 4-ethoxystyrene, 2,4,6-trichlorophenol | ZnEt₂, DCM, -40 °C to rt | 63 |

Regioisomeric and Variously Alkylated Cyclopropylbenzene Analogues (e.g., 1-cyclopropyl-4-(tert-butyl)benzene, 1-cyclopropyl-2-ethylbenzene)

The synthesis of regioisomeric and variously alkylated cyclopropylbenzene analogues often employs methods similar to those used for their alkoxy-substituted counterparts, with modifications to accommodate the different substituents.

For the preparation of 1-cyclopropyl-4-(tert-butyl)benzene, a copper-promoted S-cyclopropylation has been described for a related sulfur analogue. This reaction involves treating 4-(tert-butyl)benzenethiol with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst, a bipyridine ligand, and a base like cesium carbonate. beilstein-journals.org While this example illustrates the formation of a C-S bond, similar cross-coupling strategies are applicable for the formation of C-C bonds to synthesize the target molecule. A reported synthesis of (4-(tert-butyl)phenyl)(cyclopropyl)sulfane, an analogue, achieved a 92% yield. beilstein-journals.org

The synthesis of 1-cyclopropyl-2-ethylbenzene (B13717457) (CID 90877833) has not been extensively detailed in the provided search results. nih.govbldpharm.com However, general methods for the formation of arylcyclopropanes, such as the reaction of a substituted styrene with a carbene or carbenoid source, could be applicable. orgsyn.orgresearchgate.net For example, the reaction of 2-ethylstyrene (B1585278) with diazomethane (B1218177) in the presence of a palladium catalyst is a plausible route. researchgate.net Another general approach is the Kulinkovich reaction, which involves the reaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) isopropoxide catalyst to form a cyclopropanol, which can then be reduced to the corresponding cyclopropane.

The synthesis of these analogues is often tailored to the specific starting materials and the desired substitution pattern on the aromatic ring. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving the desired product with good selectivity and yield.

The table below provides information on some of these analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-cyclopropyl-4-(tert-butyl)benzene | 58249-45-9 | C₁₄H₂₀ | 188.31 |

| 1-cyclopropyl-2-ethylbenzene | Not available | C₁₁H₁₄ | 146.23 |

Reactivity and Transformation Pathways of 1 Cyclopropyl 4 Ethylbenzene

Mechanistic Investigations of Cyclopropyl (B3062369) Moiety Reactivity in Arylcyclopropanes

The reactivity of the cyclopropyl moiety in arylcyclopropanes is a subject of extensive research, with several key activation modes being identified. These strategies often leverage the electronic interplay between the aromatic ring and the cyclopropane (B1198618) to facilitate otherwise challenging transformations.

A prevalent strategy for activating arylcyclopropanes involves single electron oxidation of the aryl ring, which generates a reactive radical cation intermediate. researchgate.netnih.gov This process can be initiated through various methods, including photoredox catalysis and electrochemical oxidation. researchgate.netnih.gov Upon formation, the radical cation significantly weakens the adjacent C-C bonds of the cyclopropane ring, predisposing it to cleavage. researchgate.net This activation mode is key to a variety of functionalization reactions, as the electron-deficient intermediate readily reacts with nucleophiles. researchgate.netacs.org

The general mechanism proceeds as follows:

Single electron transfer from the arylcyclopropane to a photocatalyst or an anode generates the arylcyclopropane radical cation. researchgate.netscispace.com

A nucleophile attacks the activated cyclopropane ring, leading to ring-opening. acs.orgnih.gov

The resulting intermediate, often a benzylic radical, can then undergo further reactions to yield the final product. acs.org

This strategy has been successfully employed in a range of transformations, including 1,3-difunctionalizations such as oxo-amination, 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation. nih.govscispace.com The choice of nucleophile plays a critical role in determining the final product with high chemo- and regioselectivity. researchgate.netscispace.com

While C-C bond activation is a dominant pathway, strategies for the chemoselective functionalization of C-H bonds in arylcyclopropanes have also been developed. These methods offer a complementary approach to modifying the cyclopropane core without ring-opening. rsc.org

One notable strategy involves the use of hypervalent iodine reagents under visible light irradiation. rsc.orgnih.gov This approach can lead to the oxidative C-H alkynylation of arylcyclopropanes. rsc.orgnih.gov Interestingly, the reaction outcome can be switched between C-H and C-C bond alkynylation by modifying the substitution pattern on the aryl ring. rsc.orgnih.gov For instance, the presence of two ortho substituents on the benzene (B151609) ring can favor C-H activation. rsc.org

Palladium-catalyzed C(sp³)–H activation has also been reported for the arylation of cyclopropanes, allowing for the construction of quaternary carbon centers. nih.gov This method often relies on directing groups to achieve high regioselectivity. nih.gov

The release of ring strain provides a strong thermodynamic driving force for the C-C bond activation and subsequent ring-opening of cyclopropanes. nih.gov As discussed, single electron oxidation is a powerful tool to initiate this process. researchgate.netnih.gov However, other methods, such as electrophilic activation, can also be employed. researchgate.netnih.gov

These ring-opening reactions are highly valuable in organic synthesis as they allow for the 1,3-difunctionalization of the carbon skeleton. researchgate.netresearchgate.net The regioselectivity of the ring-opening is often controlled by the electronic and steric properties of the substituents on both the aryl ring and the cyclopropane itself. nih.govnih.gov

Kinetic studies on the α-cyclopropylbenzyl radical have provided crucial insights into the dynamics of the ring-opening process. rsc.orgrsc.orgcapes.gov.br Research using kinetic absorption spectroscopy and EPR has shown that the α-cyclopropylbenzyl radical undergoes a reversible ring-opening to form the 4-phenylbut-3-enyl radical. rsc.orgrsc.orgcapes.gov.br

Importantly, these studies indicate that the equilibrium favors the ring-closed form. rsc.orgrsc.orgcapes.gov.br This finding contradicts some earlier reports that suggested a much faster ring-opening process. Thermochemical calculations also support the notion that the ring-opening is thermodynamically disfavored. The rate constant for the ring-opening of the α-cyclopropylbenzyl radical was reported to be significantly lower than previously thought, with the ring-closure being a much faster process. researchgate.net

Table 1: Kinetic Data for α-Cyclopropylbenzyl Radical Ring-Opening

| Parameter | Value | Reference |

|---|---|---|

| First-order decay rate constant (k1) | 2.7 x 10⁵ s⁻¹ at 22 °C (initial report) | |

| First-order decay rate constant (re-evaluated) | 4 x 10⁴ s⁻¹ |

This table presents kinetic data related to the reversible ring-opening of the α-cyclopropylbenzyl radical, highlighting the different reported rate constants.

Achieving stereochemical control in the transformations of arylcyclopropanes is a significant challenge and an area of active research. nih.govnumberanalytics.com The ability to control the stereochemistry of the newly formed stereocenters during ring-opening and functionalization is crucial for the synthesis of complex molecules. nih.gov

Mechanistic studies have shown that some nucleophilic ring-opening reactions proceed with complete stereoinversion, suggesting a concerted S_N2-type mechanism. nih.gov However, in other cases, particularly with highly substituted cyclopropanes, an S_N1-type mechanism leading to a loss of stereochemical information can occur. nih.gov

The development of enantioselective catalytic methods is a key goal. While chiral catalysts have been explored, achieving high levels of enantiocontrol in the 1,3-difunctionalization of arylcyclopropanes has proven to be difficult. nih.gov Ligand control in Lewis acid-catalyzed reactions has shown some promise in regulating the diastereoselectivity of certain cyclopropane transformations. arkat-usa.org

Carbon-Carbon (C-C) Bond Activation and Ring-Opening Processes

Reactivity at the Ethyl Group and Benzylic Position

While the reactivity of the cyclopropyl moiety is dominant, the ethyl group and the benzylic position of 1-cyclopropyl-4-ethylbenzene also present sites for potential transformations. The benzylic protons are activated by the adjacent aromatic ring, making them susceptible to radical and oxidative reactions.

However, in many of the reported reactions involving arylcyclopropanes, the reactivity of the cyclopropane ring cleavage is the preferred pathway, especially under conditions that generate radical cations. rsc.org The functionalization of the ethyl group would typically require different reaction conditions, such as those favoring benzylic C-H activation, which might compete with the highly favorable ring-opening pathways of the cyclopropyl group. For instance, the synthesis of ethylbenzene (B125841) itself is often achieved via Friedel-Crafts alkylation of benzene with ethylene. vaia.com The presence of the cyclopropyl group in this compound introduces a more reactive site that often dictates the outcome of the reaction.

Benzylic Oxidation Reactions Leading to Carbonyl Compounds (e.g., Acetophenones)

The ethyl substituent on the this compound ring is susceptible to oxidation at the benzylic position, the carbon atom directly attached to the aromatic ring. This reactivity is due to the relative weakness of the benzylic C-H bonds, which are stabilized by the adjacent aromatic system. masterorganicchemistry.com This allows for selective conversion into carbonyl compounds, specifically the corresponding acetophenone (B1666503) derivative, 1-(4-cyclopropylphenyl)ethan-1-one.

This transformation is a well-documented process for alkylbenzenes and can be achieved using various catalytic systems and oxidants. mdpi.com Molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP) are commonly employed as the terminal oxidant. mdpi.comsci-hub.se The reaction often proceeds through the formation of a benzylic radical or a 1-phenylethanol (B42297) intermediate, which is subsequently oxidized to the ketone. masterorganicchemistry.comkhanacademy.org

Several heterogeneous and homogeneous catalysts have been shown to be effective for the oxidation of ethylbenzene to acetophenone, a reaction directly analogous to the oxidation of this compound. mdpi.com These include systems based on cobalt, manganese, and other transition metals. mdpi.comresearchgate.net For instance, cobalt-manganese bimetallic organic frameworks have demonstrated high efficiency in the solvent-free oxidation of ethylbenzene using molecular oxygen, achieving high conversion and selectivity for acetophenone. researchgate.net Similarly, vanadium-based catalysts have been used for the smooth transformation of various benzylic C-H sites into the corresponding ketones with aqueous TBHP. sci-hub.se

Table 1: Examples of Catalytic Systems for Benzylic Oxidation of Ethylbenzene

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Acetophenone Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 5Co/Ph-HMS | O₂ | 120 | 55.1 | 86.1 | mdpi.com |

| Co-Cu/SAPS-15 | TBHP | 100 | 96.5 | 99.8 | mdpi.com |

| CoMnBDC | O₂ | 120 | 96.2 | 98.0 | researchgate.net |

| V₂O₅@TiO₂ | aq. TBHP | 80 | Good | - | sci-hub.se |

Biocatalytic Oxyfunctionalization of Ethylbenzene Derivatives

Biocatalysis offers a powerful and highly selective alternative for the functionalization of C-H bonds under mild conditions. nih.gov The ethyl group of this compound is a prime target for biocatalytic oxyfunctionalization, particularly hydroxylation at the benzylic carbon to produce the chiral alcohol, 1-(4-cyclopropylphenyl)ethan-1-ol.

Enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are particularly adept at this transformation. nih.govcsic.es UPOs are heme-thiolate enzymes that utilize hydrogen peroxide (H₂O₂) to perform a wide range of oxyfunctionalization reactions, including the hydroxylation of inert C-H bonds. nih.govcsic.es Studies on ethylbenzene show that UPOs preferentially oxidize the benzylic position over the aromatic ring, in contrast to their reactivity with toluene (B28343) where ring oxidation is favored. researchgate.net This selectivity makes them well-suited for modifying the ethyl group of this compound. researchgate.net

Engineered P450 variants have also been developed to improve selectivity for the benzylic hydroxylation of substrates like ethylbenzene. nih.gov These biocatalytic methods can afford products with very high enantiomeric excess (ee), a significant advantage over many traditional chemical methods. nih.gov The efficiency of these reactions can be enhanced by using water-miscible organic co-solvents to improve the solubility of hydrophobic substrates like ethylbenzene derivatives. researchgate.net

Radical Reactions and Functionalization at the Benzylic Carbon

The benzylic carbon of the ethyl group is a focal point for radical reactions due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The unpaired electron of the benzyl (B1604629) radical can delocalize into the π-system of the benzene ring, making it significantly more stable than a simple alkyl radical. masterorganicchemistry.comkhanacademy.org This stability facilitates the abstraction of a hydrogen atom from the benzylic position, initiating various functionalization reactions. nih.gov A classic example is benzylic bromination using N-bromosuccinimide (NBS) under light or radical initiation, which would selectively install a bromine atom at the benzylic position of the ethyl group. masterorganicchemistry.com

In the specific case of this compound, the presence of the cyclopropyl ring introduces a competing radical reaction pathway. While the benzylic radical is stable, the α-cyclopropylbenzyl radical itself can undergo a reversible ring-opening to form the more stable 4-phenylbut-3-enyl radical. researchgate.netacs.org This process is a well-known "radical clock" reaction. The outcome of a radical reaction on this substrate—whether it results in functionalization at the benzylic position while preserving the cyclopropyl ring or leads to a ring-opened product—depends on the reaction conditions and the relative rates of radical trapping versus ring-opening. nih.govresearchgate.net For instance, photoredox-catalyzed reactions involving single-electron transfer from the aryl cyclopropane can generate a radical cation, leading to regioselective ring-opening. acs.orgepfl.ch

Aromatic Ring Functionalization and Derivatization

Directed Aromatic Functionalization of Disubstituted Benzene Systems

Functionalization of the aromatic ring of this compound is governed by the directing effects of the two existing substituents. Both the cyclopropyl and ethyl groups are alkyl-type substituents, which act as electron-donating groups and activate the benzene ring toward electrophilic aromatic substitution (SEAr). masterorganicchemistry.com They are classified as ortho, para-directors.

Regioselectivity and Chemoselectivity in Aromatic Transformations

For this compound, both substituents are activating ortho, para-directors. The positions at C2 and C6 are ortho to the cyclopropyl group, while the positions at C3 and C5 are ortho to the ethyl group.

Regioselectivity : The precise outcome of an electrophilic substitution reaction depends on the relative activating strength of the cyclopropyl versus the ethyl group. Generally, the most strongly activating group dictates the major product. masterorganicchemistry.com While both are simple alkyl groups, subtle differences in their electronic and steric properties can influence the product distribution. The cyclopropyl group, with its unique electronic properties (higher s-character in its C-H bonds), can exhibit different effects compared to a standard alkyl group. Furthermore, steric hindrance can play a role; substitution may be favored at the less sterically crowded positions. masterorganicchemistry.com For instance, in iridium-catalyzed C-H borylation of 1,3-disubstituted benzenes, substitution occurs with high selectivity at the 5-position, away from the existing substituents, highlighting the influence of sterics.

Chemoselectivity : In reactions that could potentially occur at either the aromatic ring or the side chains, chemoselectivity becomes crucial. For example, under radical conditions, reaction at the benzylic C-H bond of the ethyl group is often favored over reactions on the ring. masterorganicchemistry.com Conversely, under typical electrophilic conditions (e.g., nitration, Friedel-Crafts acylation), functionalization of the activated aromatic ring is the preferred pathway. beilstein-journals.org The choice of reagents and conditions is paramount in directing the transformation to the desired site.

Cascade, Multi-component, and Tandem Reactions Involving this compound

The unique combination of a reactive ethyl group and a strained cyclopropyl ring on an aromatic scaffold makes this compound a candidate for various cascade reactions, where multiple bond-forming events occur in a single operation.

A prominent example involves the photoredox-catalyzed ring-opening of aryl cyclopropanes. acs.org A recently developed method for the 1,3-oxypyridylation of aryl cyclopropanes illustrates such a cascade. The proposed mechanism involves:

Single-electron transfer from the aryl cyclopropane to an excited photocatalyst, forming an arylcyclopropyl radical cation.

Regioselective nucleophilic attack by a carboxylic acid induces the ring-opening of the cyclopropane.

This generates a benzylic radical intermediate, which is then trapped by a pyridine (B92270) derivative to complete the 1,3-functionalization. acs.org

This type of reaction transforms the cyclopropyl moiety into a 1,3-difunctionalized propyl chain attached to the benzene ring in a single, redox-neutral process. acs.org

Biocatalytic cascades have also been designed for ethylbenzene derivatives. csic.esacs.org For example, a peroxygenase can first hydroxylate the ethyl group to form 1-phenylethanol. acs.org This intermediate can then be acted upon by a second enzyme, such as an alcohol dehydrogenase (ADH), in the same pot. csic.esacs.org Depending on the choice of ADH and the reaction setup, this can lead to the deracemization of the alcohol to yield a single enantiomer, or further oxidation to the corresponding ketone. acs.org Such multi-enzyme cascades are valuable for producing enantioenriched chiral building blocks from simple starting materials. csic.es

Computational and Theoretical Investigations of 1 Cyclopropyl 4 Ethylbenzene

Conformational Analysis and Electronic Structure Studies

The spatial arrangement of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring is a key determinant of the molecule's properties. Computational studies have elucidated the preferred conformations and the electronic interactions that stabilize them.

Arylcyclopropanes, including 1-cyclopropyl-4-ethylbenzene, generally favor a "bisected" conformation. In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, with one of the cyclopropyl C-C bonds eclipsing the C-Ar bond. This orientation is energetically preferred over the "perpendicular" conformation where the C-H bond of the cyclopropyl group's methine is aligned with the plane of the aromatic ring. latrobe.edu.au

Computational models predict that while the cyclopropyl group can rotate at room temperature, there is a distinct energetic preference for the bisected conformation. unl.pt The energy difference between the bisected and perpendicular conformers has been calculated to be approximately 1.1 kcal/mol, indicating a low barrier to rotation but a clear preference. unl.pt This preference is supported by experimental data from nuclear magnetic resonance (NMR) studies, which show shielding of the ortho protons on the aromatic ring, an effect consistent with the higher population of the bisected conformer. unl.pt Unless significant steric hindrance is introduced, for instance by bulky ortho substituents, arylcyclopropanes will preferentially adopt this bisected state. unl.ptresearchgate.net

| Conformation | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Bisected | 0.0 | unl.pt |

| Perpendicular | 1.1 | unl.pt |

The preference for the bisected conformation is primarily attributed to stabilizing hyperconjugative interactions. The strained C-C bonds of the cyclopropane (B1198618) ring have significant p-character and are described by Walsh orbitals. In the bisected conformation, these Walsh orbitals can effectively overlap with the π-orbitals of the benzene ring. epfl.ch This interaction, a form of σ-π hyperconjugation, involves the delocalization of electron density from the cyclopropane's σ-bonds to the aromatic π-system. numberanalytics.com

This electron-donating behavior of the cyclopropyl group activates the phenyl ring. unl.pt The orbital overlap weakens the internal C-C bonds of the cyclopropane ring, which can facilitate ring-opening reactions under certain conditions. epfl.chrsc.org The existence of this conjugative effect is supported by ultraviolet (UV) spectroscopy, which shows shifts in the maximum absorption wavelength (λmax) for arylcyclopropanes compared to their non-conjugated analogs. unl.pt

Computational studies have shown that substituents on the benzene ring can influence the conformational preferences and reactivity of arylcyclopropanes. For a molecule like this compound, the ethyl group is a weak electron-donating group and is not expected to dramatically alter the fundamental preference for the bisected conformation.

However, the presence of substituents, particularly at the ortho positions, can have a profound impact. For example, the introduction of two ortho methyl groups on an arylcyclopropane can cause sufficient steric strain to make the less-favored perpendicular conformation the lower energy state. epfl.chrsc.org This conformational switch has significant implications for reactivity. The bisected conformation, through hyperconjugation, weakens the cyclopropane C-C bonds, favoring C-C bond activation. rsc.org In contrast, the perpendicular conformation can promote C-H bond activation, as it allows for an interaction between the benzene π-system and the σ* orbital of a cyclopropyl C-H bond. epfl.chrsc.org

| Substitution Pattern | Favored Conformation | Favored Reaction Pathway | Reference |

|---|---|---|---|

| No ortho-substituents (e.g., this compound) | Bisected | C-C bond activation | rsc.org |

| Two ortho-substituents | Perpendicular | C-H bond activation | epfl.chrsc.org |

Hyperconjugative Interactions between Cyclopropane Walsh Orbitals and Benzene π-System

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the reaction pathways of arylcyclopropanes, particularly in processes involving bond activation and the formation of reactive intermediates.

Computational chemists can map the free energy surface for various reactions of this compound. This is particularly relevant for oxidative processes where the molecule can undergo either C-H or C-C bond cleavage. epfl.chrsc.org The formation of a reactive radical cation is a common first step in such reactions. epfl.chrsc.org

Calculations on model arylcyclopropane systems show that from the radical cation intermediate, the pathway to C-C bond activation (leading to ring-opening) is often favored in the absence of significant steric constraints. epfl.chrsc.org However, as noted previously, if substituents force the molecule into a perpendicular conformation, the activation barrier for C-H bond cleavage can be significantly lowered, making it a nearly barrierless process in some cases. epfl.chrsc.org These computational models allow for the prediction of reaction outcomes based on the substitution pattern of the arylcyclopropane. rsc.org

Upon single-electron oxidation, arylcyclopropanes form radical cation intermediates. rsc.orgrsc.org Computational studies are used to characterize the structure and electronic properties of these transient species. For an unsubstituted arylcyclopropane radical cation, the minimum energy structures correspond to the bisected conformations. rsc.org The perpendicular conformation represents a transition state for the interconversion of these bisected forms, with a calculated energy barrier of approximately 7 kcal/mol. rsc.org

In contrast, for an arylcyclopropane with two ortho substituents, the perpendicular conformation of the radical cation becomes a minimum on the potential energy surface, alongside the bisected conformers. rsc.org The interconversion between these conformations is facile. rsc.org The formation of these radical cations is a key step in many reactions, including oxidative C-H alkynylation and ring-opening reactions. epfl.chrsc.org The use of a cyclopropyl group can serve as a probe for radical cation intermediates, as their formation often leads to characteristic ring-opened products. rsc.org

Theoretical Prediction of Chemoselectivity Switching Phenomena

Computational studies have elucidated a fascinating chemoselectivity switching phenomenon in cyclopropylarenes, a class of compounds that includes this compound. The selectivity of reactions, such as functionalization, can be switched between C-C bond cleavage of the cyclopropane ring and C-H bond functionalization on the ring itself. This switch is dictated by the conformational alignment of the cyclopropyl group relative to the aromatic ring, which can be controlled by steric factors. epfl.ch

The conformation is key:

Bisected Conformation : In the absence of significant steric hindrance from substituents on the benzene ring, the cyclopropyl group preferentially adopts a "bisected" conformation. In this alignment, the π-component of the vicinal C-C bonds of the cyclopropane ring aligns perfectly with the aromatic π-system. vt.edu This orbital overlap facilitates conjugation, lowers the oxidation potential, and makes the C-C bonds susceptible to ring-opening reactions. epfl.chunl.pt

Perpendicular Conformation : When bulky substituents are present at the ortho positions of the benzene ring, steric hindrance destabilizes the bisected conformation. epfl.ch Consequently, the "perpendicular" conformation becomes energetically favored. In this arrangement, the orbital overlap between the cyclopropyl C-C bonds and the aromatic ring is minimized. Instead, a C-H bond on the cyclopropyl ring aligns with the aromatic π-system, which facilitates its cleavage and subsequent functionalization. epfl.chvt.edu

A computational study highlighted this principle, showing that for certain arylcyclopropanes, the presence of two ortho-methyl groups makes the perpendicular conformer lower in energy. This conformational change makes the C-H activation a favored, nearly barrierless process, completely switching the reaction's outcome from C-C bond oxyalkynylation to C-H bond alkynylation. epfl.ch This demonstrates a predictable, sterically controlled switch in reaction chemoselectivity.

Thermochemical Analysis of Substituted Cyclopropane Systems

Thermochemical analysis provides quantitative data on the stability and energetic properties of molecules. For substituted cyclopropanes, this analysis is crucial for understanding how substituents interact with the strained three-membered ring.

Quantification of Conjugative Stabilization in Cyclopropylbenzene (B146485) Derivatives

The cyclopropyl group can engage in electronic conjugation with an adjacent benzene ring, an interaction that imparts additional stability to the molecule. The unique electronic structure of the cyclopropane ring, described by Walsh orbitals, has p-character, allowing it to overlap with the π-system of the benzene ring. unl.pt This conjugative effect has been quantified through experimental thermochemical measurements.

Studies involving the heats of formation of cyclopropylbenzene have determined the conjugative stabilization energy to be approximately 8 kJ/mol (about 1.9 kcal/mol). cdnsciencepub.comcdnsciencepub.com This value was derived by comparing the thermochemical behavior of cyclopropylbenzene to other simple cyclopropane derivatives, such as cyclopropyl cyanide and 1,1-dimethylcyclopropane, which showed no significant net stabilization from similar conjugative effects. cdnsciencepub.comumsl.edu The stabilization in cyclopropylbenzene is a key factor differentiating it from derivatives with non-conjugating substituents. cdnsciencepub.comcdnsciencepub.com

Enthalpic Changes in Isodesmic and Metathetical Reactions for Assessing Intermolecular Interactions

To isolate and quantify subtle energetic effects like ring strain and conjugation, hypothetical gas-phase reactions are modeled computationally. Isodesmic and metathetical reactions are particularly useful for this purpose because they are designed to cancel out systematic errors in calculations. umsl.eduuni-rostock.de

An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C-H, C=C) is conserved on both sides of the equation. uni-rostock.de This approach was used to measure the stabilization of cyclopropylbenzene. The reaction involves the hypothetical transfer of the cyclopropyl group to ethane, forming the corresponding isopropyl derivative and propane. cdnsciencepub.com

The enthalpy for this reaction in cyclopropylbenzene is significantly less exothermic (-103.7 kJ/mol) compared to other non-conjugated cyclopropane derivatives, which have a mean reaction enthalpy of -116.0 kJ/mol. cdnsciencepub.comcdnsciencepub.com After accounting for minor steric strain in the product (isopropylbenzene), the difference reveals a conjugative stabilization of about 7.9-8.1 kJ/mol for cyclopropylbenzene. cdnsciencepub.com

Table 1: Enthalpies of Isodesmic Reactions for Cyclopropane Derivatives

| Reactant (c-C₃H₅-X) | Reaction Enthalpy (kJ/mol) |

|---|---|

| Cyclopropylamine | -117.9 |

| Cyclopropane | -116.3 |

| 1,1-Dimethylcyclopropane | -115.1 |

| Cyclopropyl cyanide | -114.6 |

| Cyclopropylbenzene | -103.7 |

Data sourced from Fuchs et al. (1982) cdnsciencepub.comcdnsciencepub.com

A metathetical reaction is another type of hypothetical reaction involving the exchange of substituents between two molecules. cdnsciencepub.comwikipedia.org For non-conjugated systems, the enthalpy change of such a reaction should be close to zero. However, if a conjugated system is broken apart during the exchange, the reaction will be endothermic, with the enthalpy change reflecting the stabilization energy lost. cdnsciencepub.com

When cyclopropylbenzene undergoes a metathetical reaction, the enthalpy change is +12.5 kJ/mol. cdnsciencepub.com This positive value starkly contrasts with other cyclopropane derivatives, whose reaction enthalpies are nearly zero. This result is in excellent agreement with the findings from isodesmic reactions and confirms the special stabilization of approximately 8.1 kJ/mol in cyclopropylbenzene due to conjugation. cdnsciencepub.com

Table 2: Enthalpies of Metathetical Reactions for Cyclopropane Derivatives

| Reactant (c-C₃H₅-X) | Reaction Enthalpy (kJ/mol) |

|---|---|

| Cyclopropylamine | -1.6 |

| Cyclopropyl cyanide | +1.0 |

| Cyclopropane | +1.4 |

| Cyclopropylbenzene | +12.5 |

Data sourced from Fuchs et al. (1982) cdnsciencepub.com

Advanced Applications and Derivatization Strategies of 1 Cyclopropyl 4 Ethylbenzene

Utility as a Versatile Building Block in Target-Oriented Synthesis

The distinct electronic and steric properties imparted by the cyclopropyl (B3062369) and ethyl substituents render 1-cyclopropyl-4-ethylbenzene a valuable starting material for the construction of complex molecular architectures. Its utility spans the synthesis of key intermediates for bioactive compounds and the generation of valuable chiral molecules.

The cyclopropyl motif is a prevalent feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals, valued for its ability to influence a molecule's conformation and metabolic stability. smolecule.comgoogle.com Derivatives of cyclopropylbenzene (B146485) serve as crucial intermediates in the synthesis of these complex target molecules. smolecule.comontosight.ai For instance, the synthesis of the antithrombotic agent ticagrelor (B1683153) relies on a key chiral cyclopropane (B1198618) intermediate, highlighting the importance of cyclopropyl-containing building blocks in pharmaceutical manufacturing. nih.govgoogle.com The general strategy involves using functionalized cyclopropanes as precursors that can be elaborated into the final active ingredient. pharmaoffer.com

Similarly, in the agrochemical sector, molecules incorporating cyclopropyl groups have shown pesticidal utility. google.com The synthesis of these agents often proceeds through heterocyclic (alkyl) amine intermediates, which can be derived from functionalized cyclic hydrocarbons. google.com The this compound structure provides a dual handle for synthetic modification—the cyclopropyl ring and the benzylic position of the ethyl group—allowing for the creation of diverse intermediates tailored for specific biological targets.

Chiral 1-phenylethanol (B42297) derivatives are important structural motifs found in approximately 15% of top-selling small molecule drugs as of 2020. d-nb.info A significant advancement in their synthesis involves the use of ethylbenzene (B125841) derivatives as starting materials. d-nb.info A powerful biocatalytic cascade reaction has been developed to transform various ethylbenzene derivatives into enantioenriched 1-phenylethanols. d-nb.info

This one-pot, two-step process first utilizes a peroxygenase enzyme from Agrocybe aegerita (rAaeUPO) to oxidize the ethylbenzene derivative at the benzylic position, forming the corresponding prochiral acetophenone (B1666503) intermediate. d-nb.info In the second step, this ketone is stereoselectively reduced to the desired chiral alcohol using one of two complementary alcohol dehydrogenases (ADHs): the (R)-selective ADH from Lactobacillus kefir (LkADH) or the (S)-selective ADH from Rhodococcus ruber (ADH-A). d-nb.info This dual-enzyme strategy provides access to both (R)- and (S)-enantiomers of the final phenylethanol product with often excellent enantioselectivity and reasonable yields. d-nb.info

| Starting Material (Ethylbenzene Derivative) | Intermediate | Enzyme System | Final Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ethylbenzene | Acetophenone | rAaeUPO then LkADH | (R)-1-Phenylethanol | >99% |

| Ethylbenzene | Acetophenone | rAaeUPO then ADH-A | (S)-1-Phenylethanol | >99% |

| 4-Fluoroethylbenzene | 4'-Fluoroacetophenone | rAaeUPO then LkADH | (R)-1-(4-Fluorophenyl)ethanol | >99% |

| 4-Fluoroethylbenzene | 4'-Fluoroacetophenone | rAaeUPO then ADH-A | (S)-1-(4-Fluorophenyl)ethanol | >99% |

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Integration into Novel Materials and Functional Compounds

The structural features of this compound are not only advantageous for synthesizing discrete molecules but also for constructing larger, functional materials with tailored properties.

Cyclopropylbenzene and its derivatives are being explored as monomers or structural components in the development of advanced polymers and materials. smolecule.comontosight.ai The incorporation of the strained cyclopropyl ring into a polymer backbone can significantly influence the material's bulk properties, such as thermal stability and mechanical strength. smolecule.com Furthermore, certain derivatives of cyclopropylbenzene have been found to exhibit liquid crystal properties, a state of matter that is foundational to technologies like displays and sensors. smolecule.com The unique electronic interaction between the cyclopropyl group's Walsh orbitals and the aromatic π-system can be harnessed to create materials with specific optical or electronic functionalities. epfl.chcdnsciencepub.com Research in this area focuses on strategically modifying the cyclopropylbenzene core to develop new polymeric materials with precisely engineered characteristics. smolecule.com

Ethylbenzene itself is a cornerstone of the polymer industry, primarily serving as the feedstock for the production of styrene (B11656), the monomer for polystyrene. wikipedia.org Beyond this large-scale application, ethylbenzene derivatives are utilized in the synthesis of a range of other materials, including specialty solvents, plasticizers, and coatings. wikipedia.orgmarketreportsworld.com The reactivity of the ethyl group allows for various chemical transformations to produce functional monomers. Research into advanced materials often involves the oxidation of ethylbenzene derivatives to form carbonyl compounds, which act as platform chemicals for further synthesis. researchgate.net By combining the established material applications of the ethylbenzene core with the unique properties of the cyclopropyl substituent, this compound represents a promising candidate for creating novel hybrid materials that could merge the processability of polystyrene-like structures with the unique conformational and electronic attributes of the cyclopropyl group.

| Derivative Family | Potential Application Area | Influential Structural Feature | Resulting Material Property |

|---|---|---|---|

| Cyclopropylbenzene | Specialty Polymers | Strained cyclopropyl ring | Enhanced thermal stability, mechanical strength. smolecule.com |

| Cyclopropylbenzene | Liquid Crystals | Rigid, anisotropic molecular shape | Ability to manipulate light for displays and sensors. smolecule.com |

| Ethylbenzene | Commodity Polymers | Ethyl group (precursor to vinyl) | Formation of polystyrene for packaging, construction. wikipedia.orgmarketreportsworld.com |

| Ethylbenzene | Coatings & Solvents | Aromatic core and alkyl side chain | Versatile solubility and film-forming properties. wikipedia.org |

Design and Synthesis of Advanced Polymers and Functional Materials Based on Cyclopropylbenzene Derivatives

Development of Catalysts and Ligands Incorporating the this compound Motif

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. The this compound scaffold possesses distinct steric and electronic characteristics that make it an intriguing, though currently underexplored, motif for ligand development.

The development of bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biaryl phosphine ligands, has revolutionized palladium-catalyzed cross-coupling reactions used widely in pharmaceutical and materials synthesis. sigmaaldrich.com The efficacy of these ligands stems from their specific three-dimensional structure and electron-donating ability, which stabilize the catalytic species and promote efficient bond formation. sigmaaldrich.com

The this compound structure could serve as a foundational element for new classes of ligands. The cyclopropyl group, with its unique s-character and ability to conjugate with the aromatic ring, can modulate the electronic properties of a ligand, while the ethyl group provides a point for further functionalization or steric tuning. cdnsciencepub.com Ligands incorporating this motif could potentially be employed in transition-metal-catalyzed processes, such as copper-catalyzed enantioconvergent cross-coupling reactions, where the ligand's structure is key to achieving high stereoselectivity. sustech.edu.cn While specific catalysts or ligands based directly on this compound are not yet prevalent in the literature, its structural attributes present a clear opportunity for future research in the design of novel catalytic systems for fine chemical synthesis.

Exploration of this compound Derivatives in Chemical Biology Research

The incorporation of the this compound scaffold into biologically active molecules is an area of growing investigation. The cyclopropyl group is a known pharmacophore that can enhance metabolic stability, binding affinity, and potency of drug candidates. marquette.edu While direct studies on a wide range of this compound derivatives are still emerging, research on analogous structures provides significant insights into their potential in chemical biology.

Derivatives of this compound are being explored as chemical probes to investigate biological pathways and enzyme mechanisms. For instance, the related compound p-cyclopropyl ethylbenzene has been utilized in mechanistic studies of electrophoto-catalytic reactions to understand competitive reaction pathways. These studies are crucial for developing new synthetic methods that can be applied to the synthesis of complex bioactive molecules.

Furthermore, the structural motif of cyclopropylarenes is found in various compounds with demonstrated biological activity. The derivatization of the ethyl group or the aromatic ring of this compound can lead to a diverse library of compounds for screening against various biological targets. For example, the oxidation of the ethyl group to an acetophenone, forming 1-(4-cyclopropylphenyl)ethanone, yields an intermediate that is valuable in medicinal chemistry for developing enzyme inhibitors and studying protein-ligand interactions. The introduction of other functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Research into compounds with similar structural features, such as cyclopropyl-containing quinolones, has demonstrated the significant impact of the cyclopropyl moiety on antibacterial activity. This suggests that N-containing heterocyclic derivatives of this compound could be promising candidates for the development of new therapeutic agents. The synthesis of such derivatives often involves the functionalization of the ethyl group or the aromatic ring to introduce the necessary pharmacophores.

Table 1: Representative Derivatives of Aryl Cyclopropanes and Their Investigated Biological Relevance

| Derivative Structure | Parent Compound | Investigated Application/Significance | Reference |

| 1-(4-Cyclopropylphenyl)ethanone | This compound (via oxidation) | Intermediate for enzyme inhibitors, probes for protein-ligand interactions. | |

| N-Cyclopropyl-4(1H)-quinolones | Analogous N-cyclopropylaryl compounds | Study of the cyclopropyl group's effect on antimycobacterial potency. | |

| p-Cyclopropyl ethylbenzene | This compound | Mechanistic probe in competitive catalytic reaction studies. |

Diversified Applications in Contemporary Organic Synthesis

This compound serves as a versatile building block in modern organic synthesis, primarily due to the reactivity of the cyclopropyl ring and the potential for functionalization of the ethyl group and the aromatic ring. epfl.ch The cyclopropyl group can participate in various ring-opening and functionalization reactions, providing access to more complex molecular architectures. epfl.ch

One of the key applications of aryl cyclopropanes, including this compound, is in catalytic C-H functionalization reactions. epfl.ch These reactions allow for the direct introduction of new functional groups onto the aromatic ring or the cyclopropane itself, offering an atom-economical approach to the synthesis of complex molecules. For example, palladium-catalyzed C-H alkynylation of arylcyclopropanes has been reported, leading to the formation of valuable alkynyl cyclopropane motifs which can be further functionalized. epfl.ch

Cross-coupling reactions are another important avenue for the derivatization of this compound. The aromatic ring can be functionalized via reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. These methods are fundamental in the synthesis of pharmaceuticals and functional materials.

The ethyl group on the benzene (B151609) ring also offers a handle for synthetic transformations. It can be oxidized to a ketone, as seen in the formation of 1-(4-cyclopropylphenyl)ethanone, or further functionalized to introduce a variety of substituents. This versatility makes this compound a valuable starting material for the synthesis of a range of substituted aromatic compounds.

While the total synthesis of natural products specifically starting from this compound is not widely documented in publicly available literature, the use of cyclopropane-containing building blocks is a well-established strategy. marquette.edu The unique conformational constraints and electronic properties of the cyclopropyl ring are often exploited to achieve desired stereochemical outcomes and biological activities in complex natural product synthesis.

Table 2: Selected Synthetic Transformations Involving Aryl Cyclopropane Scaffolds

| Reaction Type | Substrate Type | Product Type | Catalyst/Reagents | Significance | Reference |

| C-H Alkynylation | Arylcyclopropanes | Alkynyl cyclopropanes | Palladium catalyst | Access to functionalized cyclopropane building blocks. | epfl.ch |

| Ring-Opening Functionalization | Aryl cyclopropanes | 1,3-Difunctionalized compounds | Photoredox catalysis | Formation of complex acyclic structures from a cyclic precursor. | |

| Cross-Coupling | Bromo-arylcyclopropanes | Biaryl or arylamine derivatives | Palladium catalyst | Construction of complex molecular frameworks. | |

| Oxidation of Ethyl Group | This compound | 1-(4-Cyclopropylphenyl)ethanone | Oxidizing agent | Synthesis of a key medicinal chemistry intermediate. |

Future Directions in 1 Cyclopropyl 4 Ethylbenzene Research

Innovation in Sustainable Synthetic Methodologies

The synthesis of 1-cyclopropyl-4-ethylbenzene and related aryl cyclopropanes is undergoing a transformation guided by the principles of green chemistry. ntnu.nomdpi.com The goal is to develop processes that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. mdpi.comresearchgate.net

Biocatalysis: A significant area of innovation lies in biocatalysis, which uses enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions. mdpi.comnih.gov Research into enzymes like toluene (B28343) dioxygenase has shown potential for the functionalization of cyclopropylarenes. researchgate.net Furthermore, the engineering of enzymes, such as those from Rhodococcus species or variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), is a promising avenue for the asymmetric synthesis of chiral cyclopropane (B1198618) building blocks. researchgate.netdntb.gov.ua This biological approach can provide access to enantiomerically pure compounds, which are highly valuable in pharmaceutical development. bohrium.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. sigmaaldrich.com This method uses light as a clean energy source to drive chemical reactions, often enabling bond formations that were previously inaccessible under mild conditions. sigmaaldrich.comnih.gov For aryl cyclopropanes, photocatalysis facilitates ring-opening and functionalization reactions, allowing for the construction of complex molecules from simple precursors without the need for harsh reagents. nih.gov

Flow Chemistry: Continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. rsc.org By performing reactions in small, continuous-flow reactors, chemists can achieve better control over reaction parameters, minimize waste, and improve energy efficiency. rsc.org This technology is particularly well-suited for streamlining multi-step syntheses and can be integrated with other green technologies like photocatalysis to create highly efficient and sustainable manufacturing processes.

Table 1: Comparison of Sustainable Synthetic Methodologies for Aryl Cyclopropanes

| Methodology | Core Principle | Advantages | Relevance to this compound |

| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations. mdpi.com | High chemo-, regio-, and stereoselectivity; mild reaction conditions (aqueous media, room temperature); reduced waste. nih.gov | Enantioselective synthesis of chiral derivatives; functionalization of the aromatic ring or ethyl group. |

| Photocatalysis | Use of visible light to initiate reactions via a photocatalyst. sigmaaldrich.com | Energy-efficient (uses light instead of heat); enables novel reactivity; mild reaction conditions; environmentally benign energy source. nih.gov | Ring-opening functionalizations; C-H activation on the ethyl group or cyclopropyl (B3062369) ring. nih.govacs.org |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. rsc.org | Enhanced safety and heat transfer; improved reproducibility and scalability; potential for automation and waste minimization. rsc.org | Safer and more efficient scale-up of synthesis; integration with photocatalytic or electrochemical methods. |

Unveiling Novel Reactivity and Mechanistic Pathways

Future research will delve deeper into the fundamental reactivity of this compound, moving beyond its role as a simple structural motif to harness the unique chemical properties of the strained cyclopropyl ring. A key focus is on activating the molecule through single-electron transfer (SET) processes, typically initiated by photocatalysis, to generate highly reactive aryl cyclopropane radical cations. nih.govepfl.ch

This activation strategy unlocks a variety of transformations. For instance, photocatalytic methods have enabled the 1,3-oxypyridylation of aryl cyclopropanes. acs.org The proposed mechanism involves the excited photocatalyst oxidizing the aryl cyclopropane to a radical cation. nih.govacs.org This is followed by a regioselective nucleophilic attack from a carboxylic acid, which induces the cyclopropane ring to open and creates a benzylic radical intermediate that can then be trapped by a pyridine (B92270) derivative. acs.org

Intriguingly, the reaction pathway can be finely tuned by the electronic properties of the substituents on the aromatic ring. Research has shown that it is possible to switch the reaction outcome completely from C-C bond cleavage (e.g., oxyalkynylation) to C-H bond functionalization by modifying these substituents. epfl.ch This highlights the subtle interplay of electronic and steric effects that govern the molecule's reactivity. Mechanistic investigations, including computational studies, are crucial to understanding these pathways, with some studies proposing a concerted SN2-like ring-opening mechanism instead of a traditional radical cation pathway. acs.org

Table 2: Novel Reactivity of Aryl Cyclopropanes

| Reaction Type | Description | Key Intermediates | Mechanistic Insight |

| Photocatalytic 1,3-Oxypyridylation | A three-component reaction involving an aryl cyclopropane, a carboxylic acid, and a pyridine. acs.org | Aryl cyclopropane radical cation; benzylic radical. acs.org | Ring-opening is triggered by nucleophilic attack on the radical cation. nih.govacs.org |

| Photocatalytic C-H/C-C Alkynylation | Functionalization of either the cyclopropyl C-H bond or C-C bond with an alkyne group. epfl.ch | Aryl cyclopropane radical cation. epfl.ch | Reaction pathway is switchable based on electronic substituents on the aryl ring. epfl.ch |

| Oxidative Ring-Opening Difunctionalization | Ring-opening of N-cyclopropyl amides to generate functionalized products. rsc.org | Amido radical cation; iminium-containing radical. rsc.org | Demonstrates the ability to cleave the C-C bond under oxidative photocatalytic conditions. |

| Photocatalytic Oxo-Amination | Ring-opening reaction to form β-amino ketone products. acs.org | Proposed oxetane (B1205548) cation intermediate. acs.org | Suggests an alternative concerted SN2-like ring-opening pathway. |

Expanding the Scope of Applications across Scientific Disciplines

The unique structural and electronic properties of the arylcyclopropane motif make it a valuable scaffold in diverse scientific fields, most notably in medicinal chemistry and materials science. unl.ptresearchgate.net

Medicinal Chemistry: The cyclopropyl group is a "privileged" fragment in drug design. acs.org Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which can lead to a more favorable, lower-entropy binding to a biological target and thus enhance potency. unl.ptacs.org It is often used as a bioisostere for other chemical groups, such as isopropyl groups or double bonds, to improve a drug's metabolic stability, pharmacokinetic profile, and ability to explore lipophilic binding pockets on target proteins. unl.ptnih.gov Arylcyclopropanes are found in a growing number of approved and investigational drugs for a wide range of diseases. researchgate.netresearchgate.net The novel functionalization reactions being developed for this compound will provide a library of new, complex building blocks that can be used to synthesize the next generation of therapeutic agents. acs.orgmdpi.com

Materials Science: The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it a source of stored chemical energy. researchgate.netresearchgate.net This property can be harnessed in materials science, for example, by using ring-opening polymerization to create novel polymers. Furthermore, the defined stereochemistry and electronic properties of aryl cyclopropanes make them interesting candidates for inclusion in functional materials, such as organic electronics or photochemically active compounds. researchgate.net

Table 3: Potential Applications of the this compound Scaffold

| Discipline | Role of the Aryl Cyclopropane Motif | Potential Resulting Products/Functionalities |

| Medicinal Chemistry | - Bioisostere for other groups (e.g., isopropyl). nih.gov- Conformational constraint to enhance binding affinity. unl.pt- Improvement of metabolic stability and pharmacokinetics. acs.org | - Novel drug candidates with improved potency and selectivity.- Precursors for complex bioactive molecules. researchgate.netunl.pt |

| Materials Science | - Strained ring for ring-opening polymerizations. researchgate.net- Rigid structural unit for creating ordered materials.- Electronically active group for functional materials. researchgate.net | - Novel polymers with unique properties.- Components for organic electronics or sensors.- Precursors for high-energy materials. |

| Agrochemicals | - Core scaffold for insecticides and herbicides. unl.pt | - Development of new pest control agents with potentially novel modes of action. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, promising to accelerate the pace of discovery significantly. ijsea.com For a compound like this compound, these computational approaches offer powerful new ways to explore its chemical space.

Reaction Prediction and Mechanistic Analysis: A major challenge in chemistry is predicting the outcome and understanding the mechanism of complex reactions. nih.gov ML models, particularly graph neural networks (GNNs), can be trained on vast datasets of known reactions to predict the products of new transformations with high accuracy. arxiv.orgresearchgate.net For this compound, this could mean predicting the regioselectivity of a new functionalization reaction or identifying the most likely mechanistic pathway, thereby guiding experimental design and saving significant time and resources. nih.govrsc.org

De Novo Compound Design: Generative AI models can design entirely new molecules with specific desired properties. nih.gov By providing the model with a set of target parameters—such as high binding affinity for a specific protein, good metabolic stability, and low toxicity—the AI can generate novel chemical structures that incorporate the this compound scaffold. This approach can vastly expand the number of potential drug candidates or functional materials considered, moving beyond human intuition to explore novel regions of chemical space. nih.gov

Property Prediction: ML algorithms can also be trained to predict the physicochemical and biological properties of molecules. ijsea.com For any new derivative of this compound designed or synthesized, an ML model could quickly estimate properties like solubility, bioactivity, or toxicity, allowing researchers to prioritize which compounds are most promising for synthesis and experimental testing. ontosight.ai

Table 4: AI and Machine Learning in this compound Research

| Application Area | ML/AI Technique | Potential Impact on Research |

| Reaction Pathway Prediction | Graph Neural Networks (GNNs), Transformer Models. nih.govarxiv.org | - Predict major and minor products of unknown reactions.- Elucidate complex reaction mechanisms.- Optimize reaction conditions for higher yield and selectivity. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.gov | - Generate novel derivatives with desired biological activities.- Design molecules that target specific proteins or pathways.- Explore new chemical space around the core scaffold. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, Regression models. ijsea.com | - Rapidly screen virtual libraries of derivatives.- Prioritize compounds for synthesis and testing.- Reduce the cost and time of drug discovery and materials development. |

Q & A

Q. What are the key structural features of 1-Cyclopropyl-4-ethylbenzene, and how do they influence its reactivity?

The compound consists of a benzene ring substituted with a cyclopropyl group at position 1 and an ethyl group at position 4. The cyclopropyl group introduces steric strain due to its non-planar geometry, which may influence reactivity in electrophilic aromatic substitution (EAS) or cycloaddition reactions. The ethyl group acts as an electron-donating substituent, directing EAS to the para position. Structural analogs (e.g., 1-(cyclopropylmethyl)-4-methoxybenzene) suggest that cyclopropyl substituents can stabilize intermediates in click chemistry or Suzuki coupling reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A plausible method involves cross-coupling reactions, such as Sonogashira coupling between a cyclopropylacetylene derivative and a halogenated ethylbenzene precursor. Alternatively, cyclopropanation of a styrene derivative (e.g., 4-ethylstyrene) using diazo compounds or transition-metal catalysts could generate the cyclopropyl moiety. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the product .

Q. How do the physicochemical properties of this compound affect its solubility and stability?

The compound’s logP value (estimated at ~3.5) indicates moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMF, THF) for dissolution. Stability studies on similar compounds (e.g., 1-ethoxy-4-ethylbenzene derivatives) suggest sensitivity to strong acids/bases due to potential ring-opening of the cyclopropane group. Storage under inert gas (N₂/Ar) at low temperatures (-20°C) is recommended to prevent degradation .

Advanced Research Questions

Q. What experimental design challenges arise when studying the reactivity of this compound in cycloaddition reactions?

Key challenges include:

- Steric hindrance : The cyclopropyl group may limit access to reactive sites, requiring catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) to lower activation energy.

- Regioselectivity : Competing reaction pathways (e.g., para vs. meta substitution) necessitate precise control of reaction conditions (temperature, solvent polarity).

- Side reactions : Cyclopropane ring-opening under acidic or oxidative conditions requires inert atmospheres and pH monitoring .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) may stem from:

- Purity variations : Impurities from synthesis (e.g., residual catalysts) can skew results. Use HPLC or GC-MS to verify purity (>95%).

- Model systems : Differences between in vitro (cell lines) and in vivo (rodent) studies require cross-validation.

- Metabolic pathways : Probe metabolite formation using LC-MS/MS and compare with ethylbenzene analogs (e.g., ethylbenzene-derived epoxides) .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95/P2 masks) if aerosolization is possible.

- Ventilation : Conduct reactions in fume hoods with local exhaust systems.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for cyclopropane-containing compounds .

Q. What emerging applications in materials science could leverage this compound?

- Liquid crystals : The rigid cyclopropane core may enhance anisotropic properties in mesophase materials.

- Polymer precursors : Ethyl groups enable copolymerization via radical initiators, while cyclopropane rings offer strain-release reactivity for self-healing polymers .

Q. What gaps exist in the literature regarding this compound, and how can researchers address them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten